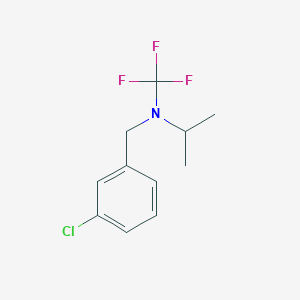![molecular formula C20H12Br2N2O4 B13963972 9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy- CAS No. 51889-17-9](/img/structure/B13963972.png)
9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes amino, dibromophenyl, and dihydroxyanthraquinone groups. Its molecular formula is C20H12Br2N2O4, and it has a molecular weight of 504.13 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dibromoaniline with 1,4-dihydroxyanthraquinone in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and dibromophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Applications De Recherche Scientifique
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mécanisme D'action
The mechanism of action of 1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Its effects are often mediated through the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,5-dibromophenylmethanol: Shares the dibromophenyl group but differs in the overall structure and functional groups.
2-Amino-3,5-dibromopyridine: Contains the dibromophenyl group but has a pyridine ring instead of the anthraquinone structure
Uniqueness
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE is unique due to its combination of amino, dibromophenyl, and dihydroxyanthraquinone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
51889-17-9 |
|---|---|
Formule moléculaire |
C20H12Br2N2O4 |
Poids moléculaire |
504.1 g/mol |
Nom IUPAC |
1-amino-5-(2,4-dibromoanilino)-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12Br2N2O4/c21-8-1-3-11(9(22)7-8)24-12-4-6-14(26)18-16(12)20(28)17-13(25)5-2-10(23)15(17)19(18)27/h1-7,24-26H,23H2 |
Clé InChI |
ROMDDSWHQOFEBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)

![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)










